molecular formula C11H7NS2 B8354859 3-Phenylthio-4-thiophene-nitrile

3-Phenylthio-4-thiophene-nitrile

Cat. No.: B8354859
M. Wt: 217.3 g/mol
InChI Key: XUOULIBCZUKLGQ-UHFFFAOYSA-N
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Description

3-Phenylthio-4-thiophene-nitrile is a heterocyclic compound featuring a thiophene backbone substituted with a phenylthio (-SPh) group at the 3-position and a nitrile (-CN) group at the 4-position. Key characteristics likely include:

  • Electronic properties: The electron-withdrawing nitrile and electron-rich thiophene may create conjugation effects, influencing reactivity and optical behavior.
  • Synthetic utility: Such compounds are intermediates in pharmaceuticals, agrochemicals, or polymers, leveraging the thiophene’s aromatic stability and the nitrile’s versatility in further functionalization.

Properties

Molecular Formula

C11H7NS2

Molecular Weight

217.3 g/mol

IUPAC Name

4-phenylsulfanylthiophene-3-carbonitrile

InChI

InChI=1S/C11H7NS2/c12-6-9-7-13-8-11(9)14-10-4-2-1-3-5-10/h1-5,7-8H

InChI Key

XUOULIBCZUKLGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CSC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

2-((3-Methoxyphenyl)thio)pent-4-enenitrile (Compound 5l)

Structure: Features a phenylthio group (with a methoxy substituent) attached to a nitrile-containing aliphatic chain. Synthesis: Prepared via reaction of allyl sulfide with aminoacetonitrile hydrochloride and FeTPPCl catalyst, yielding 91% after chromatography . Comparison:

  • Reactivity : The aliphatic nitrile in Compound 5l may exhibit less conjugation with the aromatic system compared to 3-Phenylthio-4-thiophene-nitrile, where the nitrile is directly conjugated to the thiophene ring.
  • Applications : Compound 5l’s high yield suggests utility in scalable synthesis, whereas this compound’s rigid structure may favor electronic materials or catalysts.

Polysubstituted Pyridine-Pyrrolidinyl Derivatives ()

Structure : Contains thiophenyl, nitrile, and trifluoromethyl groups in a fused pyridine-pyrrolidinyl system .
Comparison :

  • Complexity : The compound’s multi-heterocyclic framework contrasts with this compound’s simpler structure, likely resulting in higher thermal stability and specialized applications (e.g., high-performance polymers or pharmaceuticals).

3-Chloro-N-phenyl-phthalimide ()

Structure: A phthalimide derivative with chloro and phenyl substituents, used as a monomer for polyimides . Comparison:

  • Functionality : Unlike this compound, this compound lacks sulfur-based groups but shares aromaticity and utility in polymer synthesis.
  • Purity Requirements : emphasizes high purity for polymerization, suggesting that this compound may require similar stringent synthesis protocols if used in materials science.

Research Findings and Trends

  • Electronic Tuning : The interplay between electron-withdrawing (-CN) and electron-donating (thiophene) groups in this compound could enable tailored optoelectronic properties, akin to ’s CF₃-modified systems .
  • Material Science Potential: Analogous to 3-chloro-N-phenyl-phthalimide’s role in polyimides, this compound might serve as a monomer for conductive or thermally stable polymers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenylthio-4-thiophene-nitrile, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The compound is synthesized via intramolecular nitrile oxidation, leveraging thiophene ring formation. Key steps include:

  • Thiophene Core Construction : Use Knochel-Seebach methodologies for regioselective functionalization of thiophene precursors .
  • Nitrile Introduction : Employ cyano-group installation via nucleophilic substitution or Pd-catalyzed cyanation.
  • Optimization : Vary solvents (DMF, THF), catalysts (e.g., CuI for Ullmann coupling), and temperatures (80–120°C) to enhance yields. Monitor intermediates via TLC and characterize products using NMR and IR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–7.8 ppm) and nitrile carbons (δ 115–120 ppm).
  • IR Spectroscopy : Confirm nitrile absorption at ~2200 cm⁻¹ and thioether C-S stretches at 600–700 cm⁻¹ .
  • Data Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if contradictions arise (e.g., unexpected tautomerism) .

Q. How does the nitrile group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The nitrile acts as a directing group, facilitating regioselective C-H functionalization. For Suzuki-Miyaura couplings:

  • Use Pd(OAc)₂ with SPhos ligand to couple aryl boronic acids at the thiophene C5 position.
  • Monitor reaction progress via GC-MS and isolate products via column chromatography (hexane:EtOAc) .

Advanced Research Questions

Q. What computational strategies predict the electrochemical properties of this compound for organic electronics applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps and redox potentials.
  • Charge Transport Modeling : Use Marcus theory to estimate hole/electron mobility, correlating with experimental cyclic voltammetry (CV) data .

Q. How can researchers reconcile contradictory reports on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Purity Verification : Employ HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Assay Standardization : Compare IC50 values under uniform conditions (e.g., pH 7.4, 37°C).
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace phenylthio with methylthio) to isolate bioactive motifs .

Q. What mechanistic insights explain the stability of this compound under acidic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy (λmax = 270 nm) in HCl (0.1–2 M).
  • Degradation Pathways : Identify intermediates (e.g., hydrolysis to carboxylic acid) using LC-MS. Stabilize via electron-withdrawing substituents (e.g., CF3) .

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